

# A Technical Guide to the Structural Characteristics of p-Tolylcarbinol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylbenzyl alcohol

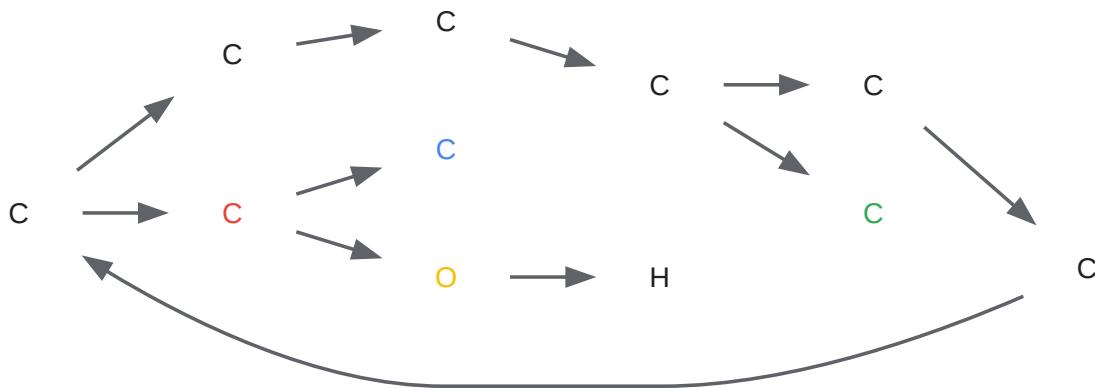
Cat. No.: B145908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

p-Tolylcarbinol, systematically known as 1-(4-methylphenyl)ethanol, is an aromatic alcohol with significant applications in the fragrance industry and as a versatile intermediate in organic synthesis.<sup>[1]</sup> Its structure, comprising a hydroxyl-substituted ethyl group attached to a para-substituted toluene ring, imparts a unique combination of polarity and aromatic character. This document provides a comprehensive technical overview of the core structural, spectroscopic, and chemical characteristics of p-Tolylcarbinol, intended for a scientific audience engaged in research and development.


It is important to distinguish 1-(4-methylphenyl)ethanol (CAS 536-50-5), the primary subject of this guide, from its isomer, (4-methylphenyl)methanol (CAS 589-18-4), which is also sometimes referred to as p-tolylcarbinol. This guide will focus exclusively on the former, also known by synonyms such as  $\alpha$ ,4-Dimethylbenzyl Alcohol and Methyl-p-tolylcarbinol.

## Molecular Structure and Physicochemical Properties

The fundamental identity of p-Tolylcarbinol is defined by its molecular formula and the spatial arrangement of its constituent atoms. These details are summarized below.

## Molecular Identity

The molecular structure of p-Tolylcarbinol consists of a chiral center at the carbinol carbon, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a p-tolyl group.



[Click to download full resolution via product page](#)

Caption: Molecular structure of p-Tolylcarbinol (1-(4-methylphenyl)ethanol).

## Physicochemical Data

A summary of key quantitative properties of p-Tolylcarbinol is presented in Table 1. The compound is a colorless liquid at room temperature with a mild, floral odor.<sup>[1]</sup> It is slightly soluble in water but readily soluble in common organic solvents like ethanol and ether.<sup>[1][2]</sup>

| Property                              | Value                     | Reference |
|---------------------------------------|---------------------------|-----------|
| Chemical Formula                      | $C_9H_{12}O$              | [3]       |
| Molecular Weight                      | 136.19 g/mol              | [3][4]    |
| CAS Number                            | 536-50-5                  | [3][4]    |
| Appearance                            | Clear, colorless liquid   | [1][3]    |
| Density                               | 0.987 g/mL at 20 °C       | [4]       |
| Boiling Point                         | 218-220 °C                | [4]       |
| Refractive Index (n <sub>20/D</sub> ) | 1.523                     | [4]       |
| Water Solubility                      | Slightly soluble/miscible | [1][5]    |
| pKa                                   | 14.56 ± 0.20 (Predicted)  | [1]       |

## Spectroscopic and Structural Characterization

The precise structure of p-Tolylcarbinol is elucidated through various spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The characteristic signals for p-Tolylcarbinol are detailed in Table 2.

| Chemical Shift<br>( $\delta$ ) ppm | Multiplicity    | Coupling<br>Constant (J)<br>Hz | Integration | Assignment                                |
|------------------------------------|-----------------|--------------------------------|-------------|-------------------------------------------|
| ~7.26                              | Doublet         | ~7.6                           | 2H          | Ar-H (ortho to<br>CH(OH)CH <sub>3</sub> ) |
| ~7.15                              | Doublet         | ~7.6                           | 2H          | Ar-H (meta to<br>CH(OH)CH <sub>3</sub> )  |
| ~4.88                              | Quartet         | ~6.4                           | 1H          | CH(OH)CH <sub>3</sub>                     |
| ~2.34                              | Singlet         | -                              | 3H          | Ar-CH <sub>3</sub>                        |
| ~1.85                              | Singlet (broad) | -                              | 1H          | -OH                                       |
| ~1.48                              | Doublet         | ~6.8                           | 3H          | CH(OH)CH <sub>3</sub>                     |

(Data compiled  
from  
representative  
spectra in  
CDCl<sub>3</sub>)

<sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift ( $\delta$ ) ppm | Carbon Assignment                                                 |
|---------------------------------|-------------------------------------------------------------------|
| ~144.8                          | Ar-C (quaternary, attached to $\text{CH}(\text{OH})\text{CH}_3$ ) |
| ~131.5                          | Ar-C (quaternary, attached to $\text{CH}_3$ )                     |
| ~127.2                          | Ar-CH (meta to $\text{CH}(\text{OH})\text{CH}_3$ )                |
| ~121.1                          | Ar-CH (ortho to $\text{CH}(\text{OH})\text{CH}_3$ )               |
| ~69.8                           | $\text{CH}(\text{OH})\text{CH}_3$                                 |
| ~25.2                           | $\text{CH}(\text{OH})\text{CH}_3$                                 |
| ~21.1                           | Ar- $\text{CH}_3$                                                 |

(Data compiled from representative spectra in  $\text{CDCl}_3$ )

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The key absorptions for p-Tolylcarbinol are listed in Table 3. The spectrum is dominated by a strong, broad absorption for the O-H stretch, characteristic of an alcohol, and signals corresponding to the aromatic ring.[5]

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment                            |
|---------------------------------|---------------|---------------------------------------|
| ~3356                           | Strong, Broad | O-H stretch (alcohol)                 |
| ~3025                           | Medium        | $\text{sp}^2$ C-H stretch (aromatic)  |
| ~2965                           | Medium        | $\text{sp}^3$ C-H stretch (aliphatic) |
| ~1593, 1489                     | Medium-Strong | C=C stretch (aromatic ring)           |
| ~1086                           | Strong        | C-O stretch (secondary alcohol)       |
| ~824                            | Strong        | C-H bend (para-disubstituted ring)    |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, the molecular ion peak can be weak.[\[6\]](#) Common fragmentation pathways include  $\alpha$ -cleavage and dehydration (loss of  $\text{H}_2\text{O}$ ).[\[5\]](#)[\[6\]](#)

- Molecular Ion ( $\text{M}^+$ ):  $\text{m/z} = 136$
- Key Fragments:
  - $\text{m/z} = 121$ :  $[\text{M} - \text{CH}_3]^+$ , loss of the methyl group from the carbinol position via  $\alpha$ -cleavage.
  - $\text{m/z} = 118$ :  $[\text{M} - \text{H}_2\text{O}]^+$ , loss of water (dehydration).
  - $\text{m/z} = 117$ :  $[\text{M} - \text{H}_2\text{O} - \text{H}]^+$
  - $\text{m/z} = 91$ :  $[\text{C}_7\text{H}_7]^+$ , tropylion ion, a common fragment for toluene derivatives.

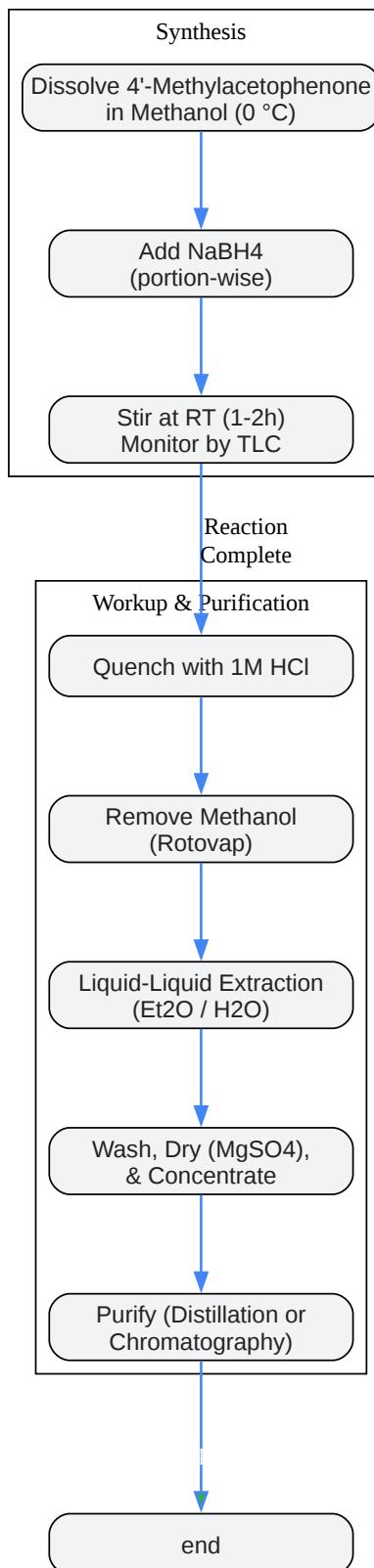
## Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of chemical compounds. The following sections outline generalized protocols for the synthesis and analysis of p-Tolylcarbinol.

### Synthesis Protocol: Reduction of 4'-Methylacetophenone

A common laboratory method for the synthesis of p-Tolylcarbinol is the reduction of the corresponding ketone, 4'-methylacetophenone, using a reducing agent like sodium borohydride ( $\text{NaBH}_4$ ).

#### Materials:


- 4'-Methylacetophenone
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol

- Diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

**Procedure:**

- Dissolve 4'-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the remaining aqueous residue between diethyl ether and water.
- Separate the layers and extract the aqueous phase with two additional portions of diethyl ether.
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude p-Tolylcarbinol.

- The product can be further purified by vacuum distillation or column chromatography if necessary.



[Click to download full resolution via product page](#)

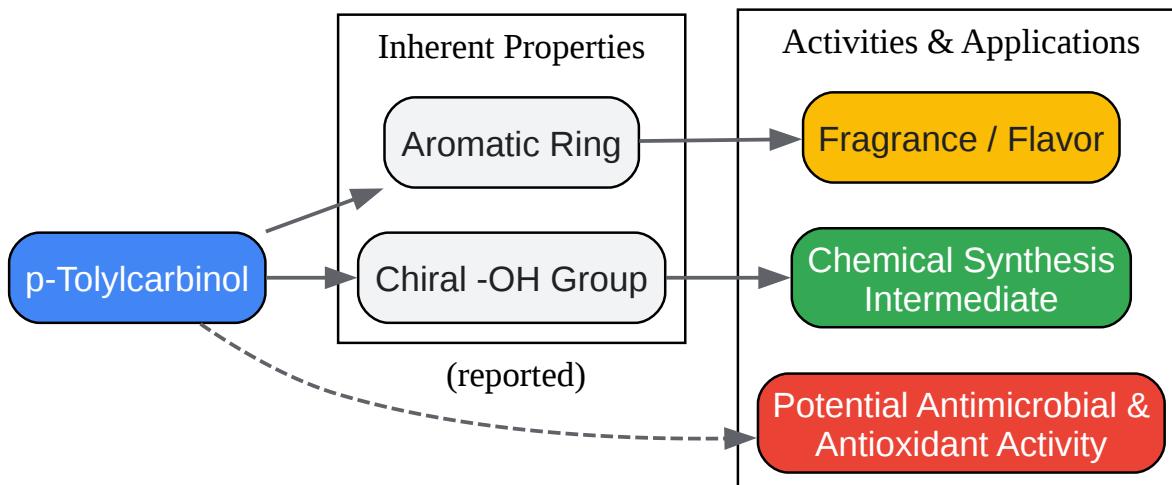
Caption: General workflow for the synthesis of p-Tolylcarbinol via reduction.

## Analytical Protocols

NMR Sample Preparation:

- Accurately weigh 5-10 mg of the purified p-Tolylcarbinol.[7]
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean vial.[7]
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- Cap the tube and place it in the NMR spectrometer for analysis.

IR Spectroscopy (Neat Liquid Film):


- Place a single drop of liquid p-Tolylcarbinol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[3][8]
- Mount the "sandwich" plates in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty beam path, then acquire the sample spectrum.

## Biological and Chemical Profile

While not a primary pharmaceutical agent, p-Tolylcarbinol possesses properties and applications of interest to the drug development and life sciences sectors.

- Fragrance and Flavoring: It is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent.[1]
- Chemical Intermediate: Its hydroxyl group can be readily functionalized, making it a useful building block for the synthesis of more complex molecules.

- Reported Biological Activity: Some studies have indicated that p-Tolylcarbinol may exhibit antimicrobial and antioxidant properties, which are common among phenolic and aromatic alcohol compounds.<sup>[1]</sup> However, extensive research into specific mechanisms or signaling pathways is not widely documented.



[Click to download full resolution via product page](#)

Caption: Logical relationships of p-Tolylcarbinol's structural features to its applications.

## Conclusion

p-Tolylcarbinol (1-(4-methylphenyl)ethanol) is a well-characterized aromatic alcohol. Its structure is definitively confirmed by a combination of NMR, IR, and mass spectrometry, which together provide a unique spectroscopic fingerprint. The presence of a reactive hydroxyl group and a stable aromatic core makes it a valuable compound in both industrial and research settings. The standardized data and protocols presented in this guide serve as a foundational resource for scientists working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [A Technical Guide to the Structural Characteristics of p-Tolylcarbinol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145908#p-tolylcarbinol-structural-characteristics\]](https://www.benchchem.com/product/b145908#p-tolylcarbinol-structural-characteristics)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

